Cerium(3+) neononanoate

Catalyst loading Metal carboxylate formulation Active metal content

Cerium(3+) neononanoate (CAS 93920-14-0) is a rare earth metal carboxylate with the molecular formula C₂₇H₅₁CeO₆ and a molecular weight of 611.8 g·mol⁻¹. The compound consists of a Ce(III) ion coordinated by three neononanoate (6,6-dimethylheptanoate) ligands, placing it within the broader class of cerium(III) carboxylates that are valued for their organic solubility and redox activity arising from the Ce(III)/Ce(IV) couple.

Molecular Formula C27H51CeO6
Molecular Weight 611.8 g/mol
CAS No. 93920-14-0
Cat. No. B12645602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(3+) neononanoate
CAS93920-14-0
Molecular FormulaC27H51CeO6
Molecular Weight611.8 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ce+3]
InChIInChI=1S/3C9H18O2.Ce/c3*1-9(2,3)7-5-4-6-8(10)11;/h3*4-7H2,1-3H3,(H,10,11);/q;;;+3/p-3
InChIKeyGUFQDAZYAZQVQV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium(3+) Neononanoate (CAS 93920-14-0) – Technical Baseline for Scientific Procurement and Comparator Selection


Cerium(3+) neononanoate (CAS 93920-14-0) is a rare earth metal carboxylate with the molecular formula C₂₇H₅₁CeO₆ and a molecular weight of 611.8 g·mol⁻¹ [1]. The compound consists of a Ce(III) ion coordinated by three neononanoate (6,6-dimethylheptanoate) ligands, placing it within the broader class of cerium(III) carboxylates that are valued for their organic solubility and redox activity arising from the Ce(III)/Ce(IV) couple [2]. Its EINECS registration number is 300-098-8 . As a member of the neo-acid family, the branched neononanoate ligand imparts distinct thermal and hydrolytic stability characteristics compared to linear-chain carboxylate analogs [3].

Why Cerium(3+) Neononanoate Cannot Be Casually Replaced by Cerium Neodecanoate or 2-Ethylhexanoate in Formulation and Catalysis


Cerium carboxylates are not interchangeable across different ligand chain lengths and branching architectures. The neononanoate ligand (C9, 6,6-dimethylheptanoate) occupies a narrow structural window: its nine-carbon backbone yields a cerium metal content of approximately 22.9 wt%, which is higher than the ~21.4 wt% of the C10 neodecanoate analog and lower than the ~24.6 wt% of the C8 2-ethylhexanoate, directly affecting catalyst loading calculations on a weight basis [1]. More critically, cerium(III) alkanoates with chain lengths x = 5–9 (including C9 neononanoate) exhibit a highly viscous mesophase M that is absent in longer-chain homologs (x ≥ 10), meaning substitution with cerium(III) neodecanoate (C10) fundamentally alters the material's thermotropic phase progression [2]. Additionally, the branching pattern of neo-acid ligands confers superior shelf stability and lower viscosity in metal soap formulations compared to linear-chain carboxylates, as documented for neodecanoate-based paint driers versus their 2-ethylhexanoate (octoate) counterparts [3].

Quantitative Differentiation Evidence for Cerium(3+) Neononanoate Versus Closest Analogs


Cerium Metal Content Density: Higher Weight-Percent Ce vs. Neodecanoate, Lower vs. 2-Ethylhexanoate

Cerium(3+) neononanoate (C₂₇H₅₁CeO₆, MW 611.8 g·mol⁻¹) delivers a cerium mass fraction of 22.9 wt%, which is 1.5 percentage points higher than cerium(3+) neodecanoate (C₃₀H₅₇CeO₆, MW 653.9 g·mol⁻¹, 21.4 wt% Ce) and 1.7 percentage points lower than cerium(3+) 2-ethylhexanoate (C₂₄H₄₅CeO₆, MW 569.7 g·mol⁻¹, 24.6 wt% Ce) [1]. For a formulator targeting 0.2 wt% Ce metal on solids, this translates to a required product dosage of 0.87 g per 100 g solids for neononanoate, compared to 0.93 g for neodecanoate and 0.81 g for 2-ethylhexanoate—a 7% dosing reduction versus the C10 analog [2].

Catalyst loading Metal carboxylate formulation Active metal content

Thermotropic Mesophase Behavior: C9 Chain Length Retains Highly Viscous Mesophase M Absent in C10+ Homologs

In a systematic DSC, XRD, and hot-stage polarized optical microscopy study of cerium(III) alkanoates [Ce(CₓH₂ₓ₊₁COO)₃] spanning chain lengths x = 5–17, shorter-chain compounds (x = 5–9, which includes the C9 neononanoate) exhibited both a highly viscous mesophase M and a smectic A phase, whereas longer-chain compounds (x = 10–17, encompassing the C10 neodecanoate) displayed only the smectic A phase [1]. The chain length had a pronounced effect on transition temperatures across the series [1]. This means cerium(3+) neononanoate (C9) occupies the terminal position of the mesophase-M-forming regime, offering a distinct processing window and rheological profile not available from the commercially dominant C10 neodecanoate.

Metallomesogens Thermal phase behavior Cerium carboxylate processing

Branched vs. Linear Carboxylate Ligand Stability: Neo-Acid Structure Confers Hydrolytic Resistance and Low-Temperature Solubility

The neononanoate ligand belongs to the neo-acid family of highly branched synthetic trialkyl acetic acids [1]. Branched carboxylic acids such as neodecanoic acid have been shown to improve lubricity performance and lower the cloud point of fatty acid formulations, enhancing low-temperature solubility compared to linear analogs [2]. In metal soap applications, neodecanoic acid metal salts exhibit 'much lower' viscosity than corresponding 2-ethylhexanoate driers at equivalent metal content, lighter color versus naphthenic acid soaps, and shortened drying time with increased coating film hardness [3]. The synergistic combination of branched neononanoate (C9 neo-acid) with the Ce(III)/Ce(IV) redox couple provides a ligand framework that resists hydrolysis while maintaining the catalytic activity of the cerium center [4].

Paint drier Metal soap stability Organic solubility

Solid-State Lamellar Structure and Coordinated Water: Chain-Length-Dependent Composition Differentiates C9 from Shorter and Longer Homologs

Thermogravimetric analysis of even-chain-length cerium(III) carboxylates from octanoate (C8) to octadecanoate (C18) revealed that shorter-chain homologues contain coordinated water, whereas longer-chain derivatives (from approximately C10 onward) contain only adsorbed water [1]. X-ray diffraction confirmed a lamellar bilayer structure across the series, with planes of Ce(III) ions coordinated to carboxylate groups. Cerium(3+) neononanoate (C9, branched) sits near the coordination boundary—its branched 6,6-dimethylheptanoate ligand may further modulate water coordination compared to the linear C8 and C10 carboxylates studied, though direct data for the branched C9 compound are not available in this study [1]. The solid-state phase behavior, including one or more mesophases over 70–120°C and melting between 130–150°C, is chain-length-dependent, with competition between chain melting and metal-carboxylate coordination governing the thermal profile [1].

Thermogravimetry Cerium carboxylate structure Coordinated water

Patent-Backed Thermal Stability Reference: Cerium Carboxylates in Silicone Elastomers Withstand 300°C for 3 Days

US Patent US20230295428A1 discloses that cerium(IV) neodecanoate, when incorporated as a heat-resistant additive in crosslinkable silicone elastomer compositions, enables the cured elastomer to maintain acceptable elastomeric properties and avoid embrittlement after thermal treatment at 300°C for 3 days, 275°C for 7 days, 250°C for 21 days, and 3000 hours at 200°C (per ISO 6722 automotive cable testing) [1]. While this patent specifically teaches cerium(IV) neodecanoate (C10, Ce⁴⁺), the structural homology between neodecanoate and neononanoate ligands—both being highly branched neo-acid carboxylates—provides a class-level inference that cerium(3+) neononanoate may offer comparable thermal stabilization potential, with the added advantage of the Ce(III) oxidation state being the precursor that can oxidize to Ce(IV) in situ under thermal-oxidative conditions [2]. The patent further notes that cerium(IV) neodecanoate is liquid at room temperature and can be added solvent-free, facilitating formulation [1].

Heat-resistant additive Silicone elastomer Thermal stability

Solid Powdery Rare Earth Carboxylate Process: Neodecanoic and Branched Acids Explicitly Claimed for Ce, Nd, La, Pr Production

US Patent 6,054,563 (Rhodia Chimie/Rhodia Inc.) discloses a process for preparing solid, powdery rare earth carboxylates specifically naming neodecanoic acid and 2-ethylhexanoic acid as preferred branched carboxylic acid ligands for Ce, Nd, La, and Pr [1]. The process achieves up to ~12 wt% rare earth content, ≤3 wt% water, and ≤12 wt% free acid in the organic solution prior to solvent evaporation, yielding a solid powder [1]. The explicit inclusion of cerium among the preferred rare earth elements combined with neodecanoic acid as a preferred ligand establishes the industrial precedent for cerium–branched carboxylate powders. Cerium(3+) neononanoate, as a C9 neo-acid cerium salt, falls within this same process and application scope, with the C9 chain length offering a unique balance of volatility, solubility, and metal density not achievable with C8 (2-ethylhexanoate) or C10 (neodecanoate) ligands alone [1].

Rare earth carboxylate synthesis Powder formulation Process patent

High-Value Application Scenarios for Cerium(3+) Neononanoate Based on Quantified Differentiation Evidence


Paint and Coating Drier Formulations Requiring High Metal Loading Efficiency and Low-Temperature Through-Drying

In alkyd resin and oxidative-cure coating systems, cerium(3+) neononanoate serves as a primary (through-drying) drier where its 22.9 wt% Ce content enables ~7% lower mass dosage compared to the widely used cerium neodecanoate (21.4 wt% Ce) to achieve the same active metal concentration [1]. The branched neo-acid structure provides inherently lower viscosity and lighter color than 2-ethylhexanoate (octoate) or naphthenate analogs, as demonstrated by class-comparative paint drier data [2]. The compound is particularly suited for low-temperature, high-humidity curing conditions where cerium carboxylates promote through-drying more effectively than cobalt or manganese surface driers . Recommended dosage: 0.1–0.3 wt% Ce metal on total formulation solids, consistent with commercial cerium neodecanoate drier guidelines .

High-Temperature Silicone Elastomer Heat Stabilization (Automotive Cable and Fire-Resistant Insulation)

Based on patent-demonstrated thermal endurance of cerium neo-acid carboxylates in peroxide-cured silicone elastomers—maintaining mechanical integrity after 3 days at 300°C, 7 days at 275°C, and 3000 hours at 200°C (ISO 6722) [3]—cerium(3+) neononanoate can be formulated as a heat-resistant additive in silicone compositions for automotive electric/hybrid vehicle cables and fire-resistant wire insulation. The Ce(III) oxidation state of neononanoate may serve as a pro-additive that converts to the active Ce(IV) species in situ under thermal-oxidative conditions, leveraging the well-characterized Ce(III)/Ce(IV) redox couple [4]. The liquid nature of cerium neo-acid carboxylates at room temperature permits solvent-free addition, simplifying silicone compounding [3].

Catalyst Precursor for Organic Synthesis and Polymerization Where Ligand Volatility and Metal Density Are Critical

In homogeneous catalysis applications—including olefin polymerization, selective oxidation, and organic transformations mediated by the Ce(III)/Ce(IV) redox couple [4]—cerium(3+) neononanoate offers a C9 ligand that balances organic solubility with lower molecular weight (611.8 g·mol⁻¹) compared to the C10 neodecanoate (653.9 g·mol⁻¹). The higher Ce mass fraction (22.9% vs. 21.4%) translates to more efficient catalyst precursor utilization. The branched 6,6-dimethylheptanoate ligand may also provide distinct steric effects at the cerium coordination sphere compared to the isomeric isononanoate mixtures or the longer neodecanoate, potentially influencing catalytic selectivity in reactions where ligand steric bulk modulates substrate access [4].

Solid Powder Precursor for Rare Earth Oxide and Mixed-Metal Oxide Nanoparticle Synthesis

US Patent 6,054,563 establishes a validated process for producing solid, powdery cerium branched carboxylates with up to ~12 wt% rare earth content via solvent evaporation [5]. Cerium(3+) neononanoate produced by this or analogous routes can serve as a organic-soluble precursor for the synthesis of CeO₂ nanoparticles and Ce-containing mixed oxides (e.g., Ce–Zr, Ce–Gd) in non-polar solvents without solvent-shifting steps, as described in related cerium carboxylate nanoparticle synthesis patents [6]. The C9 chain length may offer an intermediate thermal decomposition profile between C8 (more volatile ligand) and C10 (less volatile) carboxylates, providing additional control over oxide crystallization kinetics during calcination or thermal decomposition processing.

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